Cas no 26481-13-0 (3-Allyl-7-hydroxy-4-methyl-2H-chromen-2-one)

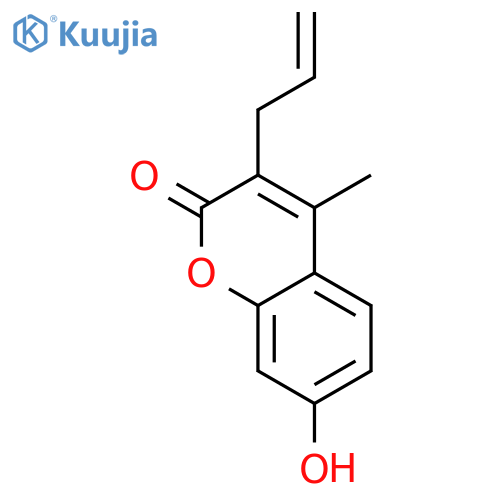

26481-13-0 structure

商品名:3-Allyl-7-hydroxy-4-methyl-2H-chromen-2-one

3-Allyl-7-hydroxy-4-methyl-2H-chromen-2-one 化学的及び物理的性質

名前と識別子

-

- 3-Allyl-7-hydroxy-4-methyl-2H-chromen-2-one

- 7-hydroxy-4-methyl-3-prop-2-enylchromen-2-one

- 2H-1-Benzopyran-2-one, 7-hydroxy-4-methyl-3-(2-propenyl)-

- 3-allyl-4-methyl-7-hydroxy-coumarin

- 3-Allyl-4-methyl-7-hydroxycumarin

- 3-allyl-7-hydroxy-4-methyl-coumarin

- 3-Allyl-7-hydroxy-4-methyl-cumarin

- AC1O2MPD

- AG-E-83383

- Ambcb5223960

- CTK0I6097

- SCHEMBL6699571

- 3-ALLYL-7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE 95%

- 7-Hydroxy-4-methyl-3-(prop-2-en-1-yl)-2H-1-benzopyran-2-one

- MFCD00488351

- 7-HYDROXY-4-METHYL-3-(PROP-2-EN-1-YL)CHROMEN-2-ONE

- DTXSID80422266

- AKOS022184390

- 3-allyl-4-methyl-7-hydroxycoumarin

- BS-35881

- CS-0450291

- 26481-13-0

- 3-Allyl-7-hydroxy-4-methyl-2H-chromen-2-one, AldrichCPR

-

- MDL: MFCD00488351

- インチ: InChI=1S/C13H12O3/c1-3-4-11-8(2)10-6-5-9(14)7-12(10)16-13(11)15/h3,5-7,14H,1,4H2,2H3

- InChIKey: MOHWJKLCRPGLEN-UHFFFAOYSA-N

- ほほえんだ: C=CCC1=C(C)C2=C(C=C(C=C2)O)OC1=O

計算された属性

- せいみつぶんしりょう: 216.07866

- どういたいしつりょう: 216.078644241g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 343

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.5Ų

- 疎水性パラメータ計算基準値(XlogP): 2.5

じっけんとくせい

- 密度みつど: 1.196

- ふってん: 395°C at 760 mmHg

- フラッシュポイント: 173.3°C

- 屈折率: 1.578

- PSA: 46.53

- LogP: 2.53550

3-Allyl-7-hydroxy-4-methyl-2H-chromen-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM300651-1g |

3-Allyl-7-hydroxy-4-methyl-2H-chromen-2-one |

26481-13-0 | 95% | 1g |

$158 | 2024-07-28 | |

| abcr | AB218039-250 mg |

3-Allyl-7-hydroxy-4-methyl-2H-chromen-2-one; 95% |

26481-13-0 | 250 mg |

€168.30 | 2023-07-20 | ||

| Chemenu | CM300651-5g |

3-Allyl-7-hydroxy-4-methyl-2H-chromen-2-one |

26481-13-0 | 95% | 5g |

$432 | 2024-07-28 | |

| TRC | A621380-100mg |

3-allyl-7-hydroxy-4-methyl-2H-chromen-2-one |

26481-13-0 | 100mg |

$ 65.00 | 2022-06-07 | ||

| TRC | A621380-500mg |

3-allyl-7-hydroxy-4-methyl-2H-chromen-2-one |

26481-13-0 | 500mg |

$ 135.00 | 2022-06-07 | ||

| A2B Chem LLC | AB31210-5g |

3-Allyl-7-hydroxy-4-methyl-2H-chromen-2-one |

26481-13-0 | 95% | 5g |

$539.00 | 2024-04-20 | |

| A2B Chem LLC | AB31210-250mg |

3-Allyl-7-hydroxy-4-methyl-2H-chromen-2-one |

26481-13-0 | 95% | 250mg |

$88.00 | 2024-04-20 | |

| 1PlusChem | 1P002TUY-5g |

2H-1-Benzopyran-2-one, 7-hydroxy-4-methyl-3-(2-propen-1-yl)- |

26481-13-0 | 95% | 5g |

$978.00 | 2025-02-19 | |

| abcr | AB218039-5 g |

3-Allyl-7-hydroxy-4-methyl-2H-chromen-2-one; 95% |

26481-13-0 | 5 g |

€749.60 | 2023-07-20 | ||

| eNovation Chemicals LLC | Y1258467-5g |

2H-1-Benzopyran-2-one, 7-hydroxy-4-methyl-3-(2-propen-1-yl)- |

26481-13-0 | 95% | 5g |

$680 | 2023-05-17 |

3-Allyl-7-hydroxy-4-methyl-2H-chromen-2-one 関連文献

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

-

Kaiming Hou New J. Chem., 2019,43, 10826-10833

-

Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

26481-13-0 (3-Allyl-7-hydroxy-4-methyl-2H-chromen-2-one) 関連製品

- 18323-58-5(4-Methylumbelliferyl oleate)

- 62935-72-2(MCA)

- 524-12-9(Wedelolactone)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 557-08-4(10-Undecenoic acid zinc salt)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:26481-13-0)3-Allyl-7-hydroxy-4-methyl-2H-chromen-2-one

清らかである:99%

はかる:5g

価格 ($):354.0